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Abstract

Zamaporvint (RXC004) is an investigational, orally administered, potent, and selective small
molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[1]
Dysregulation of the Wnt pathway is a critical driver in the pathogenesis of various cancers,
particularly those of the gastrointestinal tract. Zamaporvint is being developed as a targeted
therapy for Wnt-ligand-dependent cancers, which are often characterized by specific genetic
alterations such as RNF43 mutations or RSPO fusions.[2] This technical guide provides an in-
depth overview of the discovery, mechanism of action, preclinical development, and clinical
evaluation of Zamaporvint, presenting key data and experimental methodologies to inform the
scientific and drug development community.

Introduction: Targeting the Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue
homeostasis. Aberrant Wnt signaling is a hallmark of many cancers, contributing to tumor
initiation, growth, and resistance to therapy.[1] The Porcupine (PORCN) enzyme, a membrane-
bound O-acyltransferase, is essential for the palmitoylation and subsequent secretion of Wnt
ligands, which are required to activate the signaling cascade.[3] Inhibition of PORCN presents
a compelling therapeutic strategy to block Wnt signaling at its source. Zamaporvint (RXC004)
was developed by Redx Pharma as a potent and selective inhibitor of PORCN, with the aim of
treating Wnt-ligand-dependent cancers.[4][5]
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Mechanism of Action of Zamaporvint (RXC004)

Zamaporvint exerts its anti-cancer effects through a dual mechanism of action: direct tumor
cell inhibition and modulation of the tumor microenvironment to enhance anti-tumor immunity.

[2]

Direct Inhibition of Wnt-Driven Tumor Growth

By binding to and inhibiting PORCN in the endoplasmic reticulum, Zamaporvint blocks the
palmitoylation of Wnt ligands, preventing their secretion and subsequent activation of the Wnt
signaling pathway.[3] This leads to the destabilization of 3-catenin and a reduction in the
transcription of Wnt target genes, such as c-Myc, which are critical for cell proliferation.[6]
Preclinical studies have demonstrated that cancer cell lines with upstream Wnt pathway
alterations, such as RNF43 loss-of-function mutations or RSPO fusions, are particularly
sensitive to Zamaporvint-mediated inhibition of proliferation.[2]
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Figure 1: Zamaporvint's Mechanism of Action in the Wnt Signaling Pathway.
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Immuno-modulatory Effects

Aberrant Wnt signaling in the tumor microenvironment is associated with immune evasion,
including the exclusion of CD8+ T-cells and the recruitment of myeloid-derived suppressor cells
(MDSCs).[7] Preclinical studies have shown that Zamaporvint can reverse these
iImmunosuppressive effects.[8] In syngeneic mouse models, Zamaporvint treatment led to a
reduction in MDSCs and, in combination with anti-PD-1 therapy, increased the ratio of CD8+ T-
cells to regulatory T-cells within the tumor.[8]

Preclinical Development

The preclinical development of Zamaporvint involved a comprehensive evaluation of its in vitro
and in vivo activity, pharmacokinetics, and safety profile.

In Vitro Studies

3.1.1. Potency and Selectivity

Zamaporvint demonstrated potent inhibition of Wnt production in a mouse L-Wnt3a cell
luciferase reporter assay with an IC50 of 64 pM.[9] The anti-proliferative activity of
Zamaporvint was evaluated in a panel of human cancer cell lines. The compound showed
potent inhibition of proliferation in cell lines with upstream Wnt pathway mutations (RNF43
mutations or RSPO3 fusions) but had minimal effect on cell lines with downstream mutations
(e.g., in APC).[6][9]

Wnt Pathway

Cell Line Cancer Type . IC50 (nM)
Alteration

SNU-1411 Colorectal RSPO3 fusion ~10

HPAF-II Pancreatic RNF43 mutation ~100

AsPC-1 Pancreatic RNF43 mutation ~100

WiDr Colorectal APC mutation >1000

HCT116 Colorectal -catenin mutation >1000

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.redxpharma.com/scientific-publications/
https://www.benchchem.com/product/b10857406?utm_src=pdf-body
https://www.redxpharma.com/wp-content/uploads/2021/09/Redx-Pharma-RXC004-Phase-1-Data-Presented-at-ESMO-2021.pdf
https://www.benchchem.com/product/b10857406?utm_src=pdf-body
https://www.redxpharma.com/wp-content/uploads/2021/09/Redx-Pharma-RXC004-Phase-1-Data-Presented-at-ESMO-2021.pdf
https://www.benchchem.com/product/b10857406?utm_src=pdf-body
https://www.benchchem.com/product/b10857406?utm_src=pdf-body
https://www.probechem.com/products_RXC004.html
https://www.benchchem.com/product/b10857406?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10010340/
https://www.probechem.com/products_RXC004.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 1: In Vitro Anti-proliferative Activity of Zamaporvint in Selected Cancer Cell Lines. (Data
compiled from[6][9])

3.1.2. Experimental Protocol: In Vitro Proliferation Assay

e Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with
fetal bovine serum and antibiotics.

e Assay Principle: Cells were seeded in 96-well plates and treated with a concentration series
of Zamaporvint for 5 days. Cell proliferation was measured using a commercially available
ATP-based luminescence assay (e.g., ATPLite).[6]

» Data Analysis: Luminescence signals were normalized to DMSO-treated controls, and IC50
values were calculated using a non-linear regression model.[6]

In Vivo Studies

3.2.1. Xenograft Models

Zamaporvint demonstrated significant anti-tumor efficacy in multiple xenograft models of Wnt-
ligand-dependent cancers. In a SNU-1411 (RSPO3-fusion) colorectal cancer xenograft model,
oral administration of Zamaporvint at 5 mg/kg once daily resulted in significant tumor growth
inhibition.[9] Similar efficacy was observed in pancreatic cancer xenograft models with RNF43
mutations, such as HPAF-II and AsPC-1.[8]

Xenograft Wnt Pathway Zamaporvint
Cancer Type . Outcome
Model Alteration Dose
) Significant tumor
SNU-1411 Colorectal RSPO3 fusion 5 mg/kg QD o
growth inhibition
. ] Reduced tumor
AsPC-1 Pancreatic RNF43 mutation 1.5 mg/kg BID
growth
. ) Reduced tumor
HPAF-II Pancreatic RNF43 mutation 1.5 mg/kg BID

growth

Table 2: In Vivo Efficacy of Zamaporvint in Xenograft Models. (Data compiled from[8][9])
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3.2.2. Experimental Protocol: Xenograft Tumor Growth Study

¢ Animal Models: Immunocompromised mice (e.g., NOD-SCID or SCID-Beige) were used.[6]
[10]

e Tumor Implantation: Cancer cells (e.g., 2 x 105 B16F10 cells or 5 x 10"5 CT26 cells) were
implanted subcutaneously into the flanks of the mice.[6]

e Treatment: Once tumors reached a palpable size (e.g., ~50 mm3), mice were randomized to
receive vehicle control or Zamaporvint orally at specified doses and schedules.[6]

o Efficacy Assessment: Tumor volume was measured regularly using calipers.
Pharmacodynamic markers, such as the expression of Wnt target genes (e.g., Axin2, c-Myc),
were assessed in tumor tissue.[10]
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Figure 2: General Workflow for a Xenograft Efficacy Study of Zamaporvint.
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Pharmacokinetics and Safety

Preclinical pharmacokinetic studies showed that Zamaporvint has a profile suitable for once-
daily oral dosing.[1][8] The median half-life in a Phase 1 study was 14.5 hours.[8] In vitro
metabolism studies identified CYP3A4 as the primary enzyme responsible for its metabolism.
[8] Zamaporvint did not show significant inhibition of major CYP isoforms at clinically relevant
concentrations.[8]

Clinical Development

Zamaporvint has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of
advanced solid tumors.

Phase 1 Study (NCT03447470)

A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety,
tolerability, and pharmacokinetics of Zamaporvint as a monotherapy and in combination with
nivolumab in patients with advanced solid tumors.[11]

e Monotherapy Arm: 25 patients received Zamaporvint at doses ranging from 0.5 mg to 10
mg once daily. The recommended Phase 2 dose (RP2D) for monotherapy was established at
2 mg once daily.[11] The most common treatment-related adverse events were fatigue,
diarrhea, dysgeusia, and decreased appetite.[12]

o Combination Arm: 14 patients received Zamaporvint (1 mg or 1.5 mg once daily) in
combination with nivolumab. The RP2D for the combination was determined to be 1.5 mg of
Zamaporvint once daily.[7][12]

o Efficacy Signals: While the study was not primarily designed for efficacy, encouraging signals
of clinical activity were observed, particularly in patients with Wnt-ligand-dependent tumors.
Five out of seven such patients showed stable disease.[13]
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Recommended Key Safety Efficacy
Study Arm N T .
Phase 2 Dose Findings Signals
Generally well- Stable disease in
tolerated; 5/7 patients with
Monotherapy 25 2 mg QD common AEs: Whnt-ligand
fatigue, diarrhea,  dependent
dysgeusia. tumors.
o , Tolerable _
Combination with o 4 patients had
] 14 1.5mg QD combination )
Nivolumab ) stable disease.
profile.

Table 3: Summary of Phase 1 Study (NCT03447470) of Zamaporvint. (Data compiled from[7]
[11][12][13])

Phase 2 Studies

Two Phase 2 trials, PORCUPINE and PORCUPINEZ2, were initiated to further evaluate the
efficacy and safety of Zamaporvint in specific patient populations.

4.2.1. PORCUPINE Study (NCT04907539)

This study is evaluating Zamaporvint as a monotherapy and in combination with nivolumab in
patients with genetically-selected microsatellite stable metastatic colorectal cancer (MSS
MCRC) harboring RNF43 mutations or RSPO fusions.[2]

e Preliminary Results: In the combination arm, partial responses were observed in
approximately 30% of patients, a promising signal in a patient population where anti-PD-1
therapy alone is not effective.[2][14] A disease control rate of 57% was reported.[14]

4.2.2. PORCUPINE2 Study (NCT04907851)

This study is assessing Zamaporvint as a monotherapy in genetically selected pancreatic
cancer and as both monotherapy and in combination with pembrolizumab in biliary tract cancer.

[2]
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» Dosing: In the monotherapy arms, Zamaporvint is administered at 2 mg once daily. In the
combination arm, the dose is 1.5 mg once daily with pembrolizumab.[5]

Conclusion and Future Directions

Zamaporvint (RXCO004) is a promising, first-in-class Porcupine inhibitor with a dual mechanism
of action that includes direct anti-tumor effects and immune modulation. Preclinical data have
demonstrated its potent and selective activity against Wnt-ligand-dependent cancers. Early
clinical trial results have shown a manageable safety profile and encouraging signals of
efficacy, particularly in combination with immune checkpoint inhibitors in genetically defined
patient populations. The ongoing Phase 2 studies will be crucial in further defining the clinical
utility of Zamaporvint and its potential to address the significant unmet medical need in hard-
to-treat gastrointestinal cancers. Future development may also explore combinations with other
targeted therapies, such as MAPK pathway inhibitors, for which a strong preclinical rationale
exists.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. trinitydelta.org [trinitydelta.org]

e 2. One moment, please... [redxpharma.com]

» 3. London Stock Exchange | London Stock Exchange [londonstockexchange.com]
e 4. Investegate | Company Announcement [investegate.co.uk]

o 5. proactiveinvestors.co.uk [proactiveinvestors.co.uk]

e 6. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion
in Wnt Ligand—dependent Cancer Models - PMC [pmc.ncbi.nim.nih.gov]

7. Our Scientific Publications - Redx [redxpharma.com]

8. redxpharma.com [redxpharma.com]

9. Zamaporvint (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b10857406?utm_src=pdf-body
https://www.proactiveinvestors.co.uk/companies/news/960803/redx-pharma-presents-at-european-society-for-medical-oncology-esmo-congress-960803.html
https://www.benchchem.com/product/b10857406?utm_src=pdf-body
https://www.benchchem.com/product/b10857406?utm_src=pdf-body
https://www.researchgate.net/publication/379617890_Abstract_CT101_Final_results_of_the_first-in-human_study_of_the_porcupine_PORCN_inhibitor_zamaporvint_RXC004_in_patients_with_advanced_solid_tumors
https://www.benchchem.com/product/b10857406?utm_src=pdf-custom-synthesis
https://www.trinitydelta.org/research-notes/esmo-2021-rxc004-monotherapy-phase-i-study-results/
https://www.redxpharma.com/our-pipeline/rxc004-porcupine/
https://www.londonstockexchange.com/news-article/market-news/redx-to-present-zamaporvint-phase2-data-at-esmo-gi/16528324
https://www.investegate.co.uk/announcement/rns/redx-pharma--redx/redx-to-present-at-aacr/6322659
https://www.proactiveinvestors.co.uk/companies/news/960803/redx-pharma-presents-at-european-society-for-medical-oncology-esmo-congress-960803.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10010340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10010340/
https://www.redxpharma.com/scientific-publications/
https://www.redxpharma.com/wp-content/uploads/2021/09/Redx-Pharma-RXC004-Phase-1-Data-Presented-at-ESMO-2021.pdf
https://www.probechem.com/products_RXC004.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 10. redxpharma.com [redxpharma.com]
e 11. aacrjournals.org [aacrjournals.org]

e 12. Study to Evaluate the Safety and Tolerability of RXC004 in Advanced Malignancies
[clin.larvol.com]

e 13. ESMO 2021: RXC004 monotherapy Phase | study results [research-tree.com]

e 14. Redx to Exhibit Three Posters at AACR — Company Announcement - FT.com
[markets.ft.com]

e 15. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [The Discovery and Development of Zamaporvint
(RXCO004): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857406#zamaporvint-rxc004-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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